1-(Ethyltrisulfanyl)propane
Description
1-(Ethyltrisulfanyl)propane (IUPAC name: 3,4,5-Trithiaoctane) is an organosulfur compound with the molecular formula C₅H₁₂S₃ and an average molecular mass of 168.331 g/mol . Its structure consists of a propane backbone substituted with three sulfur atoms in a trisulfanyl (-S-S-S-) configuration, with ethyl and propyl groups at the terminal positions. The compound is also known by alternative names such as 1-Ethyl-3-propyltrisulfane and 1-Éthyl-3-propyltrisulfane (French nomenclature) .
Properties
CAS No. |
31499-70-4 |
|---|---|
Molecular Formula |
C5H12S3 |
Molecular Weight |
168.4 g/mol |
IUPAC Name |
1-(ethyltrisulfanyl)propane |
InChI |
InChI=1S/C5H12S3/c1-3-5-7-8-6-4-2/h3-5H2,1-2H3 |
InChI Key |
SHEIYCJSZOMHMI-UHFFFAOYSA-N |
SMILES |
CCCSSSCC |
Canonical SMILES |
CCCSSSCC |
density |
1.071-1.083 (20°) |
Other CAS No. |
31499-70-4 |
physical_description |
Clear, pale yellow liquid; Spicy, herb-like aroma |
solubility |
Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2,3-Trichloropropane (C₃H₅Cl₃)
Molecular Structure : A propane derivative with three chlorine atoms at positions 1, 2, and 3.
Molecular Weight : ~147.35 g/mol (calculated from atomic masses).
| Property | 1-(Ethyltrisulfanyl)propane | 1,2,3-Trichloropropane |
|---|---|---|
| Molecular Formula | C₅H₁₂S₃ | C₃H₅Cl₃ |
| Functional Groups | Trisulfanyl (-S-S-S-) | Chloro (-Cl) |
| Polarity | Moderate (S electronegative) | Low (Cl less polar) |
| Toxicity | Limited data | High (neurotoxicant) |
Key Differences :
Thiophene Derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol)
Molecular Structure: Features a thiophene (aromatic sulfur heterocycle) and hydroxyl/amino groups.
| Property | This compound | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |
|---|---|---|
| Aromaticity | None | Thiophene ring (aromatic stability) |
| Solubility | Likely low in water | Higher due to hydroxyl/amino groups |
| Applications | Not well-documented | Pharmaceutical intermediates |
Key Differences :
- Electronic Properties : Thiophene’s aromaticity enhances stability under acidic/basic conditions, unlike the aliphatic trisulfanyl chain in this compound.
- Functional Diversity: Amino and hydroxyl groups in thiophene derivatives enable hydrogen bonding, increasing solubility in polar solvents .
Other Trisulfanyl Compounds
Limited data exist for direct analogs, but comparisons can be drawn to dimethyl trisulfide (DMTS, C₂H₆S₃), a volatile sulfur compound found in natural sources:
- Volatility : DMTS has a lower molecular weight (126.25 g/mol) and higher volatility compared to this compound.
- Biological Role : DMTS is involved in plant defense mechanisms, whereas this compound’s biological relevance remains unexplored .
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